N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide
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Description
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy, as well as elemental analysis, can be used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds have been studied for their antimicrobial and anticancer activities .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include things like its melting point, boiling point, solubility in various solvents, and reactivity with other substances .Mechanism of Action
The mechanism of action of a compound like this would depend on its specific structure and the biological system in which it is used. Similar compounds have been found to have antimicrobial and anticancer activities, and their mechanisms of action have been studied using techniques like molecular docking .
Future Directions
properties
IUPAC Name |
N-[(4-cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-2-18(21)20(11-9-17-19-10-12-22-17)13-14-3-5-15(6-4-14)16-7-8-16/h2-6,10,12,16H,1,7-9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIBVBGVDIUOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCC1=NC=CS1)CC2=CC=C(C=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide |
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